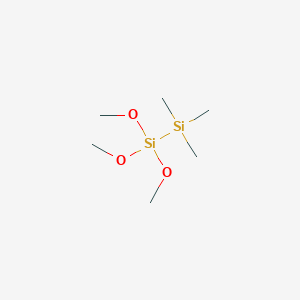
1,1,1-Trimethoxy-2,2,2-trimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TMTD is a colorless liquid that belongs to the organosilicon compound family. It is a highly reactive and versatile molecule that has been used in various fields such as organic synthesis, materials science, and biomedical research. TMTD has two trimethylsilyl groups and three methoxy groups, making it a useful precursor for the synthesis of other organosilicon compounds.
Mécanisme D'action
The mechanism of action of TMTD is not well understood. However, studies have suggested that TMTD may exert its antimicrobial activity by disrupting the cell membrane of microorganisms. TMTD has also been shown to inhibit the growth of fungi by interfering with their cell wall synthesis.
Effets Biochimiques Et Physiologiques
TMTD has been shown to have low toxicity and is not known to cause any adverse effects on human health. However, studies have shown that TMTD can cause eye and skin irritation upon contact. TMTD is also flammable and should be handled with caution.
Avantages Et Limitations Des Expériences En Laboratoire
TMTD has several advantages for use in lab experiments. It is a highly reactive molecule that can be easily synthesized and purified. TMTD is also stable under a wide range of conditions, making it suitable for use in various reaction conditions. However, TMTD is highly reactive and can react with other chemicals in the lab, making it difficult to handle.
Orientations Futures
There are several future directions for the study of TMTD. In organic synthesis, TMTD could be used as a reagent for the synthesis of new organosilicon compounds with unique properties. In materials science, TMTD could be used as a precursor for the synthesis of new silicon-based materials with advanced properties. In biomedical research, TMTD could be further studied for its potential as an antimicrobial agent and its mechanism of action.
In conclusion, TMTD is a highly reactive and versatile molecule that has potential applications in various fields. Its unique properties make it a useful precursor for the synthesis of other organosilicon compounds. While the mechanism of action of TMTD is not well understood, it has been studied for its potential as an antifungal and antibacterial agent. Further research is needed to fully understand the potential applications of TMTD in various fields.
Méthodes De Synthèse
TMTD can be synthesized through the reaction of trimethylsilyl chloride with methanol in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TMTD. The synthesis process is relatively simple and yields high purity TMTD.
Applications De Recherche Scientifique
TMTD has been extensively studied for its potential applications in various fields. In organic synthesis, TMTD has been used as a protecting group for alcohols and a reagent for the conversion of aldehydes to ketones. In materials science, TMTD has been used as a precursor for the synthesis of silicon-based polymers and ceramics. In biomedical research, TMTD has been studied for its potential as an antifungal and antibacterial agent.
Propriétés
Numéro CAS |
18000-25-4 |
|---|---|
Nom du produit |
1,1,1-Trimethoxy-2,2,2-trimethyldisilane |
Formule moléculaire |
C6H18O3Si2 |
Poids moléculaire |
194.38 g/mol |
Nom IUPAC |
trimethoxy(trimethylsilyl)silane |
InChI |
InChI=1S/C6H18O3Si2/c1-7-11(8-2,9-3)10(4,5)6/h1-6H3 |
Clé InChI |
GRCDEROHEMCMCO-UHFFFAOYSA-N |
SMILES |
CO[Si](OC)(OC)[Si](C)(C)C |
SMILES canonique |
CO[Si](OC)(OC)[Si](C)(C)C |
Synonymes |
1,1,1-Trimethoxy-2,2,2-trimethyldisilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



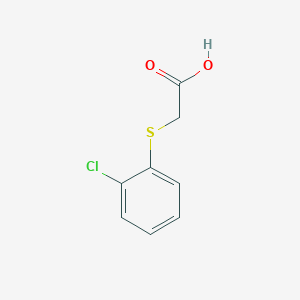
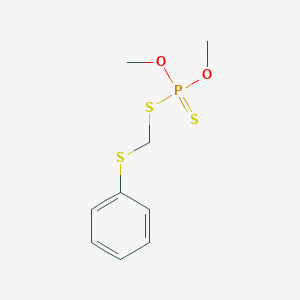
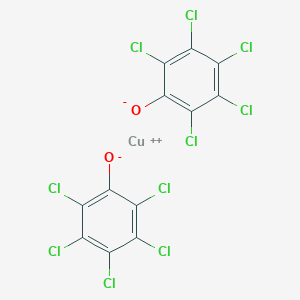
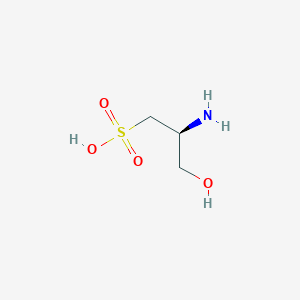
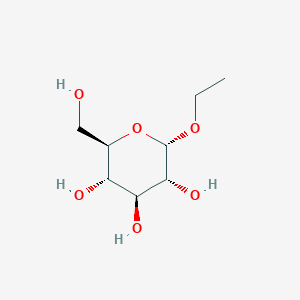
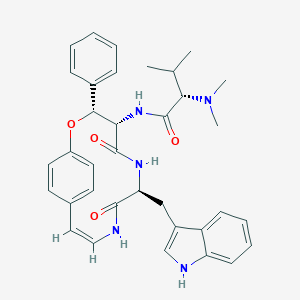
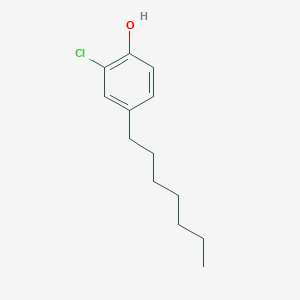
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)
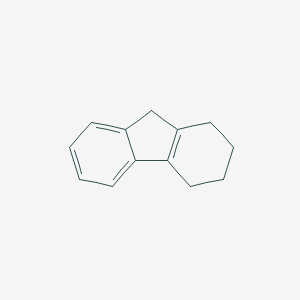
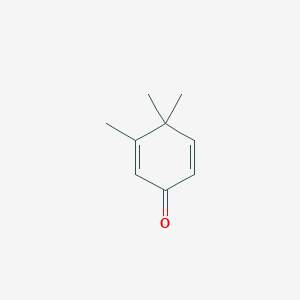
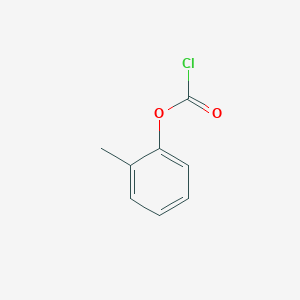
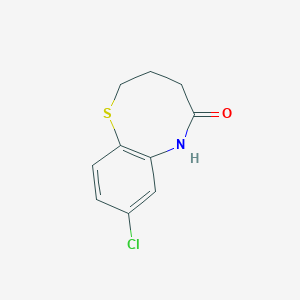
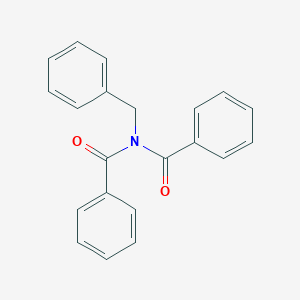
![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)